molecular formula C5H7N3OS3 B12923334 N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide CAS No. 95115-09-6

N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide

Cat. No.: B12923334
CAS No.: 95115-09-6
M. Wt: 221.3 g/mol
InChI Key: BBIFBOMWEQHSKG-UHFFFAOYSA-N
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Description

N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide is a synthetic thiadiazole derivative of significant interest in medicinal and organic chemistry research. Thiadiazole derivatives have attracted considerable attention in synthesis and biological activities . This compound features a 1,2,4-thiadiazole core, a five-membered heterocyclic ring known to be a key pharmacophore in the development of novel bioactive molecules . Researchers utilize this and similar thiadiazole-based compounds as key intermediates or scaffolds for designing and synthesizing new chemical entities with potential biological activity. The structure is characterized by a planar configuration, where the heterocyclic ring and the acetamide group are essentially co-planar, a feature that can influence its intermolecular interactions and binding properties in biological systems . The primary research value of this compound lies in its role as a building block for the development of more complex molecular hybrids and conjugates, a strategy employed to overcome antibiotic resistance . Scientists investigate these hybrids for various applications, and the specific properties of this acetamide derivative make it a valuable reagent for such exploratory studies. Researchers are advised to consult the scientific literature for detailed investigations into the properties and research applications of thiadiazole derivatives.

Properties

CAS No.

95115-09-6

Molecular Formula

C5H7N3OS3

Molecular Weight

221.3 g/mol

IUPAC Name

N-methyl-2-[(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C5H7N3OS3/c1-6-3(9)2-11-4-7-5(10)12-8-4/h2H2,1H3,(H,6,9)(H,7,8,10)

InChI Key

BBIFBOMWEQHSKG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1=NC(=S)SN1

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Formation

The 1,2,4-thiadiazole core is commonly synthesized from thiosemicarbazide derivatives or related hydrazine-thiourea precursors. Cyclization reactions under acidic or basic conditions yield the thiadiazole ring.

For example, 5-amino-3H-1,3,4-thiadiazole-2-thione derivatives serve as precursors, which upon acetylation and further functionalization, lead to thiadiazole acetamide compounds. The ring system is planar and stabilized by conjugation, as confirmed by crystallographic studies.

Acetamide Functionalization

The acetamide moiety is introduced by acylation of an amine or by nucleophilic substitution on a haloacetamide. Methylation of the nitrogen atom (N-methylation) is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Representative Experimental Procedure

A reported synthesis analogous to this compound involves:

  • Dissolving 5-amino-3H-1,3,4-thiadiazole-2-thione in tetrahydrofuran (THF)
  • Adding triethylamine and methyl benzoyl chloride to the solution
  • Refluxing the mixture for several hours to promote acetylation
  • Filtering off triethylamine hydrochloride byproduct
  • Concentrating and acidifying the solution to precipitate the product
  • Recrystallizing from aqueous ethanol to purify the compound

This method highlights the use of acyl chlorides for acetamide formation and the importance of base to neutralize generated acids.

Structural and Analytical Data

Parameter Value / Description
Molecular Formula C6H9N3OS3
Molecular Weight ~235.3 g/mol
Key Bonds (Å) C1–N5: 1.337; C1–S6: 1.666; C3–N4: 1.295
Dihedral Angle (acetamide ring) ~1.25° (planar)
Crystallization Solvent Dimethyl sulfoxide (DMSO)
Purification Recrystallization from aqueous ethanol

The compound exhibits planar heterocyclic ring geometry with strong conjugation between the thiadiazole ring and the acetamide group, which is critical for its stability and reactivity.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome
1 Thiosemicarbazide or 5-amino-3H-1,3,4-thiadiazole-2-thione Formation of thiadiazole ring
2 Triethylamine, methyl benzoyl chloride, THF, reflux Acetylation to form acetamide derivative
3 Acidification (HCl), filtration Precipitation of product
4 Recrystallization from aqueous ethanol Purification of final compound

Research Findings and Notes

  • The synthetic route is well-established for thiadiazole derivatives and allows for modification at the sulfanyl and acetamide positions to tune biological activity.
  • The planar structure and hydrogen bonding interactions (e.g., N–H···O) contribute to crystal stability and may influence solubility and bioavailability.
  • Variations in the acetamide substituent or thiadiazole ring can be achieved by altering the acylating agent or thiolation reagents, enabling a library of analogs for medicinal chemistry exploration.
  • The use of mild bases like triethylamine is critical to avoid ring degradation during acylation.

Chemical Reactions Analysis

N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : The target compound’s 5-sulfanylidene group (-S=S) introduces unique redox reactivity compared to mercapto (-SH) or methylsulfanyl (-SMe) groups. This may enhance metal-binding capacity or modulate antioxidant activity .

Heterocyclic Variants: Oxadiazole and Triazole Derivatives

Compounds with oxadiazole or triazole cores but similar acetamide-sulfanyl motifs provide insights into heterocycle-specific effects:

Compound Name Core Heterocycle Substituents Biological Activity Reference
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indole-methyl group at position 5 Synthetic intermediate for bioactive molecules
N-(2-Methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole Piperidine and aryl groups Hybrid molecule with potential CNS activity

Key Differences :

  • Electron Density : Thiadiazoles are more electron-deficient than oxadiazoles, affecting reactivity in nucleophilic substitutions or metal coordination .
  • Bioactivity : Triazole hybrids (e.g., ) often exhibit enhanced pharmacokinetic profiles due to increased hydrogen-bonding capacity, whereas thiadiazoles may prioritize redox or metal-binding roles .

Physicochemical Properties

Property Target Compound N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide
Molecular Weight (g/mol) 219.97 188.24 177.62
Water Solubility Likely low (high sulfur content) Moderate (polar -SH group) Low (hydrophobic -Cl)
Stability Susceptible to oxidation Air-sensitive due to -SH Stable under anhydrous conditions

Biological Activity

N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

N Methyl 2 5 sulfanylidene 2 5 dihydro 1 2 4 thiadiazol 3 yl sulfanyl acetamide\text{N Methyl 2 5 sulfanylidene 2 5 dihydro 1 2 4 thiadiazol 3 yl sulfanyl acetamide}

This compound is characterized by the presence of a sulfanyl group and an acetamide moiety that may enhance its pharmacological properties.

Thiadiazole derivatives have been shown to exhibit a variety of mechanisms of action. The specific mechanisms attributed to this compound include:

  • Inhibition of Enzymatic Activity : Thiadiazoles often act as enzyme inhibitors. For instance, derivatives have been noted to inhibit key enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Research indicates that compounds containing thiadiazole rings can exhibit significant antimicrobial properties against various pathogens.
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing potential in inhibiting tumor growth.

In Vitro Studies

The biological activity of this compound has been explored in various studies. Table 1 summarizes the cytotoxic activity against different cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism
MCF-7 (Breast Cancer)0.28Cell cycle arrest at G2/M phase
HL-60 (Leukemia)9.6Down-regulation of MMP2 and VEGFA levels
HepG2 (Liver Cancer)12.64Induction of apoptosis

IC50 values represent the concentration required to inhibit 50% of cell growth in vitro.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole ring and substituents on the acetamide group significantly affect biological activity. For example:

  • Substituent Variations : The introduction of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish cytotoxicity.
  • Ring Modifications : Alterations in the thiadiazole structure can lead to improved selectivity and potency against specific cancer types.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:

  • Breast Cancer Treatment : A study demonstrated that a related thiadiazole derivative effectively inhibited MCF-7 cell proliferation through apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Another study reported that thiadiazole-containing compounds exhibited significant activity against Staphylococcus epidermidis, showcasing their potential as antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a thiol-containing intermediate (e.g., 2,5-dihydro-1,2,4-thiadiazole-3-thione) with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) is a common approach . Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., using ethanol or acetonitrile) can improve yields. Recrystallization from solvents like ethanol or pet-ether enhances purity . Adjusting stoichiometric ratios of reactants and controlling temperature during reflux (typically 4–6 hours) are critical for minimizing side products .

Advanced: How can discrepancies in crystallographic refinement of this compound be addressed using SHELXL?

Answer:
Discrepancies in SHELXL refinement may arise from poor data resolution, twinning, or incorrect space group assignment. To resolve these:

  • Use SHELXD for initial structure solution and SHELXL for refinement, prioritizing high-resolution data (≤1.0 Å) for accurate bond-length and angle determinations .
  • Validate hydrogen bonding and sulfur-sulfur interactions using ORTEP-III to visualize anisotropic displacement parameters .
  • Cross-check refinement parameters (e.g., R-factor, wR2) against validation tools like PLATON to detect missed symmetry or disorder .

Basic: Which spectroscopic techniques are most effective for characterizing sulfur-containing moieties in this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify methyl (δ ~2.5–3.5 ppm) and thiadiazole protons (δ ~6.0–7.5 ppm). The sulfanylidene group may cause deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C5_5H7_7N3_3OS3_3, [M-H]^- = 219.96806 Da) and fragmentation patterns, particularly S-S bond cleavage .
  • IR Spectroscopy : Stretching vibrations for C=S (1050–1250 cm1^{-1}) and N-S (600–800 cm1^{-1}) provide structural insights .

Advanced: What computational strategies predict the environmental behavior of this compound in soil metabolomics studies?

Answer:

  • Molecular Dynamics (MD) Simulations : Model sorption behavior by calculating partition coefficients (log Kow_{ow}) and interaction energies with soil organic matter .
  • Density Functional Theory (DFT) : Predict redox reactivity of the sulfanylidene group under varying pH and soil conditions .
  • Metabolomic Profiling : Use LC-HRMS to track degradation products in soil extracts, correlating with computational predictions .

Basic: How should purification and recrystallization be optimized for this compound?

Answer:

  • Solvent Selection : Ethanol or ethanol/water mixtures are ideal due to moderate polarity, which balances solubility and crystallization kinetics .
  • Gradient Cooling : Slowly reduce temperature (e.g., 5°C/hour) to promote large, defect-free crystals suitable for XRD .
  • Purity Assessment : Combine melting point analysis with HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Advanced: What crystallographic parameters validate the geometry of the thiadiazole ring in this compound?

Answer:

  • Bond Lengths : S-S bonds should range 2.00–2.10 Å, while C-N bonds in the thiadiazole ring should be ~1.30–1.35 Å .
  • Torsion Angles : Validate planarity using torsion angles (e.g., C3-S2-S1-C2) to ensure the ring is non-twisted (±5° deviation) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S⋯H contacts) to confirm packing stability .

Basic: What steps are critical for confirming molecular structure via X-ray crystallography?

Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Structure Solution : Employ SHELXT for phase problem resolution, followed by SHELXL refinement with isotropic thermal parameters for non-H atoms .
  • Validation : Check CIF files using checkCIF/PLATON to ensure no alerts (e.g., missed symmetry, over/underestimated displacement parameters) .

Advanced: How can tautomerism of the sulfanylidene group be analyzed under varying conditions?

Answer:

  • Variable-Temperature XRD : Monitor structural changes at 100–300 K to identify tautomeric shifts (e.g., thione ↔ thiol forms) .
  • Solid-State NMR : Compare 13^13C chemical shifts of the thiadiazole ring under different solvents to detect tautomeric equilibria .
  • DFT Calculations : Calculate energy barriers between tautomers using Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

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